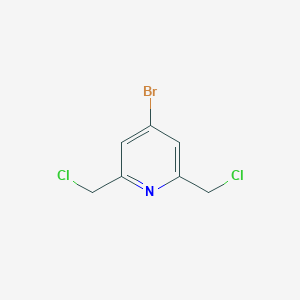
Dofequidar, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dofequidar, (R)- is a potent inhibitor of P-glycoprotein (P-gp), a membrane transporter protein that plays a crucial role in the efflux of drugs and other xenobiotics from cells. P-gp is overexpressed in many cancer cells, leading to resistance to chemotherapy. Dofequidar, (R)- has been extensively studied for its potential use in cancer therapy, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
Mécanisme D'action
Dofequidar, (R)- inhibits Dofequidar, (R)- by binding to the drug-binding site on the protein, thereby preventing the efflux of drugs and other xenobiotics from cells. This leads to an increase in the intracellular concentration of these compounds, resulting in enhanced efficacy of chemotherapy drugs and radiation therapy.
Biochemical and Physiological Effects
Dofequidar, (R)- has been shown to have minimal toxicity in animal studies, with no significant adverse effects on vital organs or body weight. It has been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Dofequidar, (R)- has several advantages for lab experiments, including its potent inhibition of Dofequidar, (R)-, its minimal toxicity, and its ability to enhance the efficacy of chemotherapy drugs and radiation therapy. However, its use in lab experiments is limited by its high cost and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for research on Dofequidar, (R)-, including:
1. Development of more efficient synthesis methods to reduce the cost of the drug.
2. Examination of the potential use of Dofequidar, (R)- in combination with other chemotherapy drugs and radiation therapy.
3. Investigation of the potential use of Dofequidar, (R)- in the treatment of other diseases where Dofequidar, (R)- plays a role in drug resistance.
4. Development of more potent and selective Dofequidar, (R)- inhibitors based on the structure of Dofequidar, (R)-.
5. Investigation of the potential use of Dofequidar, (R)- as a diagnostic tool for the detection of Dofequidar, (R)- overexpression in cancer cells.
In conclusion, Dofequidar, (R)- is a potent inhibitor of Dofequidar, (R)- that has shown promise as a cancer therapy agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully explore the potential of Dofequidar, (R)- in cancer therapy and other applications.
Méthodes De Synthèse
Dofequidar, (R)- can be synthesized by a multi-step process involving the reaction of (R)-1,2-diaminopropane with 2,4-dichloro-5-nitrobenzene, followed by reduction with sodium dithionite and acetylation with acetic anhydride. The final product is obtained by resolution of the racemic mixture using chiral HPLC.
Applications De Recherche Scientifique
Dofequidar, (R)- has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the efficacy of chemotherapy drugs by inhibiting Dofequidar, (R)--mediated drug efflux from cancer cells, thereby increasing the intracellular concentration of the drugs. Dofequidar, (R)- has also been shown to have potential as a radiosensitizer, enhancing the sensitivity of cancer cells to radiation therapy.
Propriétés
Numéro CAS |
153653-33-9 |
|---|---|
Formule moléculaire |
C30H31N3O3 |
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
1-[4-[(2R)-2-hydroxy-3-quinolin-5-yloxypropyl]piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C30H31N3O3/c34-25(22-36-28-15-7-14-27-26(28)13-8-16-31-27)21-32-17-19-33(20-18-32)30(35)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,34H,17-22H2/t25-/m1/s1 |
Clé InChI |
KLWUUPVJTLHYIM-RUZDIDTESA-N |
SMILES isomérique |
C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonymes |
Dofequidar (R)-isoMer |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





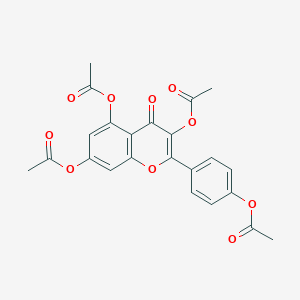
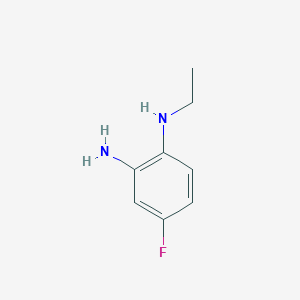
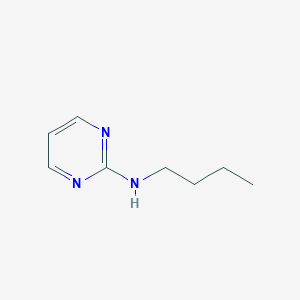
![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)
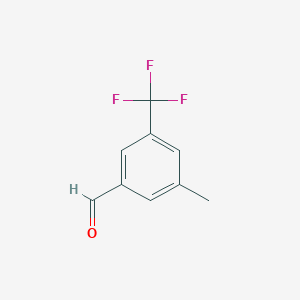

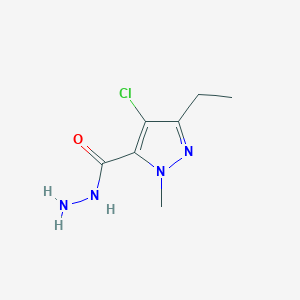
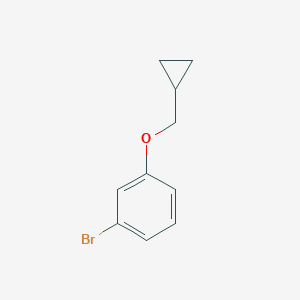
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)

